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Compound of Interest

Compound Name: 5-Hydroxymethylindane

Cat. No.: B1616956 Get Quote

Introduction: The Significance of 5-
Hydroxymethylindane
5-Hydroxymethylindane is a derivative of indane, a bicyclic hydrocarbon consisting of a

benzene ring fused to a cyclopentane ring[1]. The indane scaffold is a "privileged" structure in

medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active

molecules, including treatments for cancer, inflammation, and neurodegenerative diseases[2]

[3]. The addition of a hydroxymethyl (-CH₂OH) group to the indane backbone introduces a site

for hydrogen bonding and potential metabolic activity, making its precise structural and

electronic characterization crucial for drug design and development.

Quantum chemical calculations offer a powerful, non-experimental method to predict molecular

properties with high accuracy. By simulating the molecule at the quantum level, we can

determine its most stable three-dimensional geometry, predict its vibrational spectra (FT-IR and

FT-Raman), and map its electronic landscape to understand reactivity and intermolecular

interactions. This computational approach provides foundational data that can guide synthesis,

predict metabolic pathways, and rationalize structure-activity relationships (SAR).

Theoretical Framework: Density Functional Theory
(DFT)
The calculations detailed in this guide are based on Density Functional Theory (DFT), a

cornerstone of modern computational chemistry. Unlike more computationally expensive ab
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initio methods, DFT calculates the properties of a many-electron system based on its electron

density, which is a function of only three spatial coordinates. This approach offers an excellent

balance of accuracy and computational efficiency, making it ideal for molecules of this size[4].

The accuracy of DFT calculations depends on the choice of the exchange-correlation functional

and the basis set.

Functional: The functional approximates the exchange and correlation energies of the

electrons. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely

used and well-validated choice that combines the strengths of both Hartree-Fock theory and

DFT, providing reliable results for a broad range of organic molecules[5].

Basis Set: The basis set is a set of mathematical functions used to build the molecular

orbitals. The 6-311++G(d,p) basis set is a robust choice for this system. It is a triple-zeta

basis set, providing flexibility for the valence electrons, and includes diffuse functions (++) to

accurately describe lone pairs and anions, as well as polarization functions (d,p) to account

for non-spherical electron distribution in bonds[6].

Computational Methodology: A Step-by-Step
Protocol
The following protocol outlines a self-validating system for the quantum chemical analysis of 5-
Hydroxymethylindane. All calculations can be performed using standard quantum chemistry

software packages like Gaussian, ORCA, or Spartan.

Experimental Protocol: DFT Calculation Workflow
Initial Structure Generation:

Construct the 3D structure of 5-Hydroxymethylindane (C₁₀H₁₂O)[7] using a molecular

modeling program (e.g., GaussView, Avogadro, ChemDraw). Ensure correct atom

connectivity and basic stereochemistry.

Geometry Optimization:

Perform a full geometry optimization without symmetry constraints. This allows the

software to find the lowest energy conformation (the most stable structure).
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Method: B3LYP Functional

Basis Set: 6-311++G(d,p)

Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is

reached.

Vibrational Frequency Analysis:

At the same level of theory (B3LYP/6-311++G(d,p)), perform a frequency calculation on

the optimized geometry.

Purpose: This calculation serves two purposes:

1. Verification: A true energy minimum will have no imaginary frequencies. The presence

of one or more imaginary frequencies indicates a transition state or a higher-order

saddle point, requiring further optimization.

2. Spectroscopic Prediction: The calculation yields the theoretical vibrational modes, which

correspond to the peaks in the infrared (IR) and Raman spectra[6]. These frequencies

are typically scaled by a factor (~0.967 for B3LYP/6-311++G(d,p)) to correct for

anharmonicity and other systematic errors.

Electronic Property Calculation:

Using the optimized and verified structure, perform a single-point energy calculation to

derive electronic properties.

This step yields crucial data including:

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied

Molecular Orbital (LUMO).

Molecular Electrostatic Potential (MEP).

Mulliken atomic charges.

Natural Bond Orbital (NBO) analysis.
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The entire computational workflow is visualized below.

Step 1: Input Generation

Step 2 & 3: Core Calculation

Step 4: Data Analysis & Interpretation

Build 3D Structure of
5-Hydroxymethylindane

Geometry Optimization
(B3LYP/6-311++G(d,p))

Frequency Calculation
(Verify Minimum & Predict Spectra)

Optimized Geometry
(Bond Lengths, Angles)

Vibrational Spectra
(IR & Raman)

Electronic Properties
(HOMO, LUMO, MEP)

Reactivity Descriptors

Molecular Orbitals Energy Scale

LUMO
(Lowest Unoccupied MO)

Accepts Electrons

HOMO
(Highest Occupied MO)

Donates Electrons

  ΔE = E_LUMO - E_HOMO
  (Energy Gap)

Increasing Energy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science
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